molecular formula C7H4FNO B1313443 5-Fluoro-2-hydroxybenzonitrile CAS No. 91407-41-9

5-Fluoro-2-hydroxybenzonitrile

Cat. No. B1313443
Key on ui cas rn: 91407-41-9
M. Wt: 137.11 g/mol
InChI Key: MWLKQSIMPLORKX-UHFFFAOYSA-N
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Patent
US08044083B2

Procedure details

Dry 10% Pd/C (2.48 g) was placed in a 5 L flask under N2. A solution of 2-(benzyloxy)-5-fluorobenzonitrile (148 g, 651 mmol) in methanol (2.34 L) was added slowly under N2. The air of the flask was removed by vacuum and the flask was charged with H2 (balloon) three times. The mixture was stirred at room temperature for 1 hour. The above process was repeated two more times to push the reaction to completion. The mixture was stirred at room temperature for another 2 hours. The mixture was filtered through a Celite pad under N2 and washed with EtOAc (150 mL×2). The palladium waste was rinsed with water (50 mL) and discarded. The filtrates were concentrated to give (94.6 g, 106%) of the desired compound as a yellow solid. MS (APCI−) m/z 137 (M−1) was detected. 1H NMR (400 MHz, DMSO-d6) δ 11.07 (br, 1H), 7.58 (dd, 1H, J=3.2 Hz, J=8.2 Hz), 7.43 (m, 1H), 6.91-7.03 (dd, 1H J=4.5 Hz, J=9.2 Hz).
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
2.34 L
Type
solvent
Reaction Step One
Yield
106%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:10]=1[C:11]#[N:12])C1C=CC=CC=1>CO>[F:17][C:14]1[CH:15]=[CH:16][C:9]([OH:8])=[C:10]([CH:13]=1)[C:11]#[N:12]

Inputs

Step One
Name
Quantity
148 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C#N)C=C(C=C1)F
Name
Quantity
2.34 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry 10% Pd/C (2.48 g)
CUSTOM
Type
CUSTOM
Details
was placed in a 5 L flask under N2
CUSTOM
Type
CUSTOM
Details
The air of the flask was removed by vacuum
ADDITION
Type
ADDITION
Details
the flask was charged with H2 (balloon) three times
CUSTOM
Type
CUSTOM
Details
the reaction to completion
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for another 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a Celite pad under N2
WASH
Type
WASH
Details
washed with EtOAc (150 mL×2)
WASH
Type
WASH
Details
The palladium waste was rinsed with water (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=CC(=C(C#N)C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 94.6 g
YIELD: PERCENTYIELD 106%
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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